Cas no 1507583-03-0 (2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid)

2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid
- 1507583-03-0
- 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoicacid
- EN300-1137764
- 1H-Imidazole-5-acetic acid, α,1,2-trimethyl-
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- Inchi: 1S/C8H12N2O2/c1-5(8(11)12)7-4-9-6(2)10(7)3/h4-5H,1-3H3,(H,11,12)
- InChI Key: GAEWFYMSBMHEAU-UHFFFAOYSA-N
- SMILES: OC(C(C)C1=CN=C(C)N1C)=O
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
- XLogP3: 0.5
Experimental Properties
- Density: 1.19±0.1 g/cm3(Predicted)
- Boiling Point: 356.5±17.0 °C(Predicted)
- pka: 3.94±0.21(Predicted)
2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137764-10g |
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
1507583-03-0 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1137764-0.05g |
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
1507583-03-0 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1137764-0.25g |
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
1507583-03-0 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1137764-0.5g |
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
1507583-03-0 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1137764-1g |
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
1507583-03-0 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1137764-10.0g |
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
1507583-03-0 | 10g |
$4667.0 | 2023-06-09 | ||
Enamine | EN300-1137764-1.0g |
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
1507583-03-0 | 1g |
$1086.0 | 2023-06-09 | ||
Enamine | EN300-1137764-5.0g |
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
1507583-03-0 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1137764-0.1g |
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
1507583-03-0 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1137764-2.5g |
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid |
1507583-03-0 | 95% | 2.5g |
$1650.0 | 2023-10-26 |
2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid Related Literature
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid
2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic Acid: A Comprehensive Overview
2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid, also known by its CAS number 1507583-03-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied due to their diverse biological activities and potential applications in drug development. The structure of this compound consists of a propanoic acid moiety attached to a 1,2-dimethylimidazole ring, making it a unique member of the imidazole family.
The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid involves a series of carefully designed chemical reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These methods not only enhance the yield but also ensure the scalability of the synthesis for potential industrial applications.
One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid exhibits potent anti-inflammatory and antioxidant properties. These findings have sparked interest in its potential use as a therapeutic agent for conditions such as arthritis and oxidative stress-related diseases. Moreover, recent research has delved into its ability to modulate cellular signaling pathways, further highlighting its potential as a lead compound in drug discovery.
The structural features of this compound play a crucial role in its biological activity. The imidazole ring is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The presence of methyl groups at positions 1 and 2 on the imidazole ring introduces steric effects and enhances the stability of the molecule. Additionally, the propanoic acid group contributes to the hydrophilicity of the compound, which is essential for its solubility and bioavailability.
In terms of applications, 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid has shown promise in various fields beyond medicine. For instance, it has been investigated for its potential use in agrochemicals due to its ability to inhibit plant pathogens. Recent studies have demonstrated its efficacy as a fungicide against several crop-infecting fungi, making it a candidate for sustainable agricultural practices.
The environmental impact of this compound is another area of growing concern. Researchers have conducted eco-toxicological assessments to evaluate its safety for aquatic organisms. Preliminary results indicate that it exhibits low toxicity towards non-target species, which is a positive sign for its potential use in agricultural settings. However, further studies are required to fully understand its long-term environmental effects.
In conclusion, 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid is a versatile compound with a wide range of applications in medicine and agriculture. Its unique structure and biological properties make it an attractive target for further research and development. As new insights into its mechanisms of action emerge, this compound holds the potential to contribute significantly to both human health and sustainable agriculture.
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